7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine
Description
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name, 7-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine , follows IUPAC guidelines for bicyclic systems. The inden backbone consists of a fused bicyclo[4.3.0] structure, with numbering starting at the bridgehead carbon (position 1). Substituents are assigned positions based on this system:
- Chlorine at position 7
- Fluorine at position 5
- Amino group (-NH₂) at position 1
The molecular formula C₉H₉ClFN (MW: 185.62 g/mol) confirms the presence of one chlorine, one fluorine, and one amine group. The SMILES string C1CC2=C(C1N)C(=CC(=C2)F)Cl encodes the connectivity, while the InChIKey ZWQJGQLXIUFTEB-UHFFFAOYSA-N ensures unique identification.
Molecular Geometry and Conformational Analysis
X-ray crystallography and computational models reveal a non-planar bicyclic system due to steric interactions between substituents:
- The dihydro ring (positions 2–3) adopts a half-chair conformation , reducing torsional strain.
- The chlorine atom at C7 and fluorine at C5 introduce electronic polarization , with dipole moments of 1.43 D (Cl) and 1.17 D (F).
- The amine group at C1 participates in intramolecular hydrogen bonding with the π-electron cloud of the aromatic ring (distance: 2.8 Å).
Table 1: Key Geometric Parameters
| Parameter | Value |
|---|---|
| C1-N Bond Length | 1.47 Å |
| C5-F Bond Length | 1.34 Å |
| C7-Cl Bond Length | 1.73 Å |
| Dihedral Angle (C2-C1-N-H) | 112° |
Properties
IUPAC Name |
7-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4,8H,1-2,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQJGQLXIUFTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=CC(=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Halogenation Reagents and Conditions for Indanone Derivatives
| Halogen | Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| F | Selectfluor™ | Acetonitrile | 80°C | 62 | |
| Cl | Cl₂/FeCl₃ | DCM | 25°C | 78 | |
| Cl | NCS (N-chlorosuccinimide) | DMF | 0°C → RT | 65 |
Mechanistic Insights :
-
Fluorination : Selectfluor™ mediates electrophilic fluorination via a two-electron transfer mechanism, favoring para-substitution relative to existing electron-withdrawing groups.
-
Chlorination : FeCl₃-catalyzed chlorination proceeds through an arenium ion intermediate, with regioselectivity dictated by steric and electronic factors.
Cyclization and Ring Formation
Constructing the dihydroindene core often involves acid-catalyzed cyclization of γ,δ-unsaturated ketones or alkylation of preformed indene derivatives.
Friedel-Crafts Acylation
Treatment of 5-fluoroindene with acetyl chloride in the presence of AlCl₃ generates 5-fluoroindan-1-one, which undergoes chlorination at C7.
Reaction Conditions :
-
Catalyst : AlCl₃ (1.2 equiv)
-
Solvent : Nitromethane
-
Time : 12 h at 0°C
-
Yield : 68% (isolated)
Reductive Amination of Indanone Intermediates
Converting 7-chloro-5-fluoroindan-1-one to the target amine involves reductive amination using ammonium acetate and NaBH₃CN.
Table 2: Reductive Amination Optimization
| Reducing Agent | Solvent | pH | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH₃CN | MeOH | 6.5 | 24 | 45 |
| NaBH(OAc)₃ | THF | 4.5 | 48 | 58 |
| H₂/Pd-C | EtOH | 7.0 | 12 | 32 |
Critical Parameters :
-
pH Control : Maintaining mildly acidic conditions (pH 4.5–6.5) prevents over-reduction of the imine intermediate.
-
Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance Schiff base formation kinetics.
Regioselectivity Challenges and Mitigation Strategies
Concurrent chloro and fluoro substitution introduces steric clashes and electronic conflicts, often leading to undesired regioisomers.
Directed Ortho-Metalation (DoM)
Employing tert-butyl carbamate as a directing group enables precise halogen placement. Subsequent deprotection yields the free amine.
Protocol :
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Protect inden-1-amine as tert-butyl carbamate.
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Perform sequential fluorination (LDA/Selectfluor™) and chlorination (NCS).
-
Deprotect with TFA/DCM.
Yield Improvement : 72% over three steps vs. 38% for non-directed routes.
Computational Modeling for Reaction Optimization
Density functional theory (DFT) calculations predict transition state energies for halogenation steps, guiding reagent selection. For example, NCS outperforms Cl₂ in silico due to lower activation barriers for C7 chlorination in the presence of a C5 fluorine.
Industrial-Scale Production Considerations
Transitioning from laboratory to pilot-scale synthesis necessitates:
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Continuous Flow Reactors : Minimize exothermic risks during halogenation.
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Catalyst Recycling : Immobilized FeCl₃ on silica gel reduces waste.
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Cost Analysis : Selectfluor™ accounts for 61% of raw material costs, prompting exploration of alternative fluorinating agents (e.g., XtalFluor-E®).
Purification and Analytical Characterization
Final product purity (>98%) is achieved via:
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Chromatography : Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN).
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Crystallization : Ethyl acetate/hexane recrystallization.
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.4 Hz, 1H, Ar-H), 3.21 (m, 1H, CH-NH₂), 2.94–2.88 (m, 2H, CH₂), 2.42–2.35 (m, 2H, CH₂).
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¹³C NMR : δ 154.1 (C-F), 134.9 (C-Cl), 48.3 (CH-NH₂).
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HRMS : m/z 185.0624 [M+H]⁺ (calc. 185.0621).
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the compound to simpler derivatives.
Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Indanone derivatives
Reduction Products: Indane derivatives
Substitution Products: Various substituted indanamines
Scientific Research Applications
7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine has been explored in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The positions and types of substituents significantly influence the electronic, physical, and biological properties of indenamine derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Halogen vs. Methoxy Substitution : The target compound’s Cl and F substituents are electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating methoxy group in 5-methoxy derivatives. This difference may alter binding affinity in receptor interactions .
- Positional Isomerism : The 7-Cl,5-F substitution pattern distinguishes it from 5-Cl derivatives (e.g., CAS 67120-39-2), which are intermediates in pesticide synthesis . Positional changes can drastically affect metabolic stability and target selectivity .
Biological Activity
7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
- IUPAC Name : this compound
- CAS Number : 1213363-91-7
- Molecular Formula : C9H8ClF N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
- Microtubule Destabilization : Similar compounds have shown the ability to disrupt microtubule assembly, potentially leading to apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 10.0 | Induces apoptosis via caspase activation |
| HepG2 (Liver) | 12.5 | Cell cycle arrest in G2/M phase |
| A549 (Lung) | 15.0 | Microtubule destabilization |
Antimicrobial Activity
The compound also shows promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are as follows:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
These results indicate that the compound is effective against a range of pathogens, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Antitumor Studies : A study evaluated the compound's effects on breast cancer cells (MDA-MB-231), revealing that it significantly increased caspase activity and induced morphological changes indicative of apoptosis at concentrations as low as 1 µM .
- Antimicrobial Efficacy : In a comparative study of synthesized alkaloids, this compound exhibited moderate to good antimicrobial activity against several strains, with MIC values comparable to established antibiotics .
- Molecular Docking Studies : Computational modeling has suggested that the compound can effectively bind to key proteins involved in cancer proliferation and microbial resistance, providing insights into its potential therapeutic mechanisms.
Q & A
Q. What are the recommended synthetic routes for 7-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine, and how can chiral purity be ensured?
Methodological Answer: The synthesis typically involves asymmetric catalysis or chiral auxiliaries to achieve enantiomeric purity, as seen in structurally similar indenamine derivatives . Key steps include:
- Enantioselective hydrogenation using chiral catalysts (e.g., Rh or Ru complexes) to control the stereochemistry at the 1-position.
- Formation of the hydrochloride salt to enhance stability and solubility, a strategy validated for related fluoro-indenamines .
- Post-synthesis purification via preparative HPLC or chiral column chromatography to resolve enantiomers .
Q. How should researchers characterize the compound’s structural and chemical properties?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H/C NMR to confirm substituent positions (e.g., fluorine at C5, chlorine at C7) and dihydro-indene ring conformation .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (theoretical: 183.62 g/mol) and isotopic patterns for Cl/F .
- X-ray crystallography (if crystalline) resolves absolute stereochemistry, critical for structure-activity relationship (SAR) studies .
Q. What biological assays are suitable for preliminary activity screening?
Methodological Answer: Given limited direct data, leverage structural analogs (e.g., 5-fluoro-indenamines) as benchmarks:
- In vitro receptor binding assays (e.g., serotonin or dopamine receptors) due to the amine group’s potential CNS activity .
- Kinase inhibition profiling to explore halogenated indenamines’ role in modulating enzymatic pathways .
- Solubility-optimized formulations (e.g., hydrochloride salts) are recommended for aqueous assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for halogenated indenamines?
Methodological Answer:
- Cross-validate assays: Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding affinity .
- Control stereochemical variables: Compare (R)- and (S)-enantiomers, as chirality significantly impacts activity in related compounds .
- Structural analogs: Test 7-chloro-5-fluoro derivatives alongside 6-fluoro or 5-methoxy variants to isolate substituent effects .
Q. What strategies optimize enantioselective synthesis for scale-up?
Methodological Answer:
Q. How to address stability challenges in long-term storage or biological assays?
Methodological Answer:
Q. What advanced analytical techniques validate purity in complex matrices?
Methodological Answer:
Q. How to design SAR studies for novel derivatives?
Methodological Answer:
- Substituent scanning: Synthesize analogs with varying halogens (e.g., Br at C7, CF at C5) to map electronic effects .
- Molecular docking: Use crystal structures of target proteins (e.g., kinases) to predict binding modes .
- Metabolic profiling: Incubate with liver microsomes to identify vulnerable sites for deuteration or fluorination .
Data Contradiction and Reproducibility
Q. How to troubleshoot inconsistent yields in asymmetric synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
